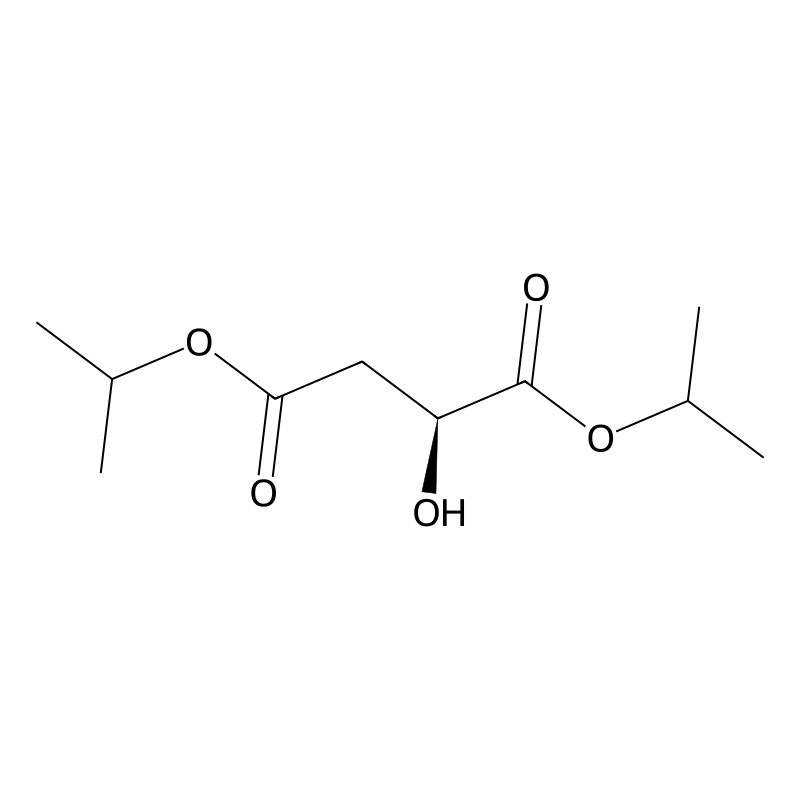

(-)-Diisopropyl-L-Malate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis

Due to its chirality, Diisopropyl (S)-(-)-malate can be used as a chiral pool starting material for the synthesis of other optically active compounds. Its readily available hydroxyl group allows for further functionalization, making it a versatile building block for asymmetric synthesis. PubChem: Diisopropyl (S)-(-)-malate: https://pubchem.ncbi.nlm.nih.gov/compound/Diisopropyl-S---malate

Study of Malic Acid Metabolism

Diisopropyl (S)-(-)-malate can be used as a cell-permeable probe to study the metabolism of L-malic acid within cells. The bulky isopropyl groups attached to the molecule prevent enzymatic breakdown, allowing it to enter the cell and be incorporated into metabolic pathways involving L-malic acid. By analyzing the fate of Diisopropyl (S)-(-)-malate within cells, researchers can gain insights into L-malic acid function and its role in various biological processes.

Potential Pharmaceutical Applications

(-)-Diisopropyl-L-Malate is a chiral compound derived from L-malic acid, characterized by the presence of two isopropyl groups attached to the malate backbone. This compound is notable for its unique stereochemistry, which influences its chemical behavior and biological interactions. The molecular formula is C₁₃H₂₄O₄, and it exists as an ester, making it soluble in organic solvents. Its structure allows it to participate in various

- Oxidation: It can be oxidized to form diisopropyl oxaloacetate using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, allowing the ester groups to be replaced with other functional groups under basic conditions.

Major Products Formed- Oxidation: Diisopropyl oxaloacetate

- Reduction: Alcohol derivatives

- Substitution: Various substituted malate esters depending on the nucleophile used

(-)-Diisopropyl-L-Malate exhibits significant biological activity, particularly in the realm of asymmetric synthesis. It acts as a chiral auxiliary, facilitating the formation of diastereomeric intermediates that enhance stereoselectivity in reactions involving racemic mixtures. Research indicates that it can improve yields and selectivity in synthesizing chiral compounds, making it valuable in pharmaceutical applications .

The synthesis of (-)-Diisopropyl-L-Malate typically involves the esterification of (S)-malic acid with isopropanol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions are often utilized to improve scalability and reduce production costs.

(-)-Diisopropyl-L-Malate finds applications in various fields:

- Asymmetric Synthesis: Used extensively as a chiral auxiliary in synthesizing pharmaceuticals and other fine chemicals.

- Research: Valuable in studies related to stereochemistry and reaction mechanisms.

- Pharmaceutical Industry: Its ability to influence biological activity makes it useful for developing new drugs with specific enantiomeric properties.

Studies have shown that (-)-Diisopropyl-L-Malate interacts with various nucleophiles during substitution reactions. Additives such as tetrabutylammonium iodide and diisopropylethylamine have been found to optimize both the rate and stereoselectivity of these reactions. The presence of these additives significantly impacts the diastereomeric ratio of final products, highlighting their importance in reaction mechanisms involving this compound.

Several compounds share structural similarities with (-)-Diisopropyl-L-Malate:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diisopropyl (+)-Malate | Ester | Enantiomer with different biological activities |

| Diethyl (S)-(-)-Malate | Ester | Ethyl groups instead of isopropyl groups |

| Dimethyl (S)-(-)-Malate | Ester | Methyl groups; less sterically hindered |

| Diisobutyl (S)-(-)-Malate | Ester | Butyl groups; different reactivity profile |

Uniqueness

The uniqueness of (-)-Diisopropyl-L-Malate lies in its specific chiral configuration and the presence of isopropyl groups. These features significantly influence its reactivity and interactions with other molecules, making it particularly valuable in research and industrial applications compared to its analogs.

(-)-Diisopropyl-L-Malate is an organic compound belonging to the class of malate esters, specifically a diester of L-malic acid with isopropyl alcohol [1]. The molecular formula of (-)-Diisopropyl-L-Malate is C₁₀H₁₈O₅, with a molecular weight of 218.25 g/mol [2] [3]. The compound consists of a central carbon backbone with a hydroxyl group at the C-2 position, and two isopropyl ester groups at the terminal positions [1] [3].

The structural representation of (-)-Diisopropyl-L-Malate can be described using various chemical notations. The IUPAC name for this compound is dipropan-2-yl (2S)-2-hydroxybutanedioate, which precisely defines its chemical structure [4]. The compound is also known by several synonyms including L-malic acid diisopropyl ester, diisopropyl (S)-(-)-malate, and (S)-2-hydroxybutanedioic acid diisopropyl ester [3].

Table 1: Chemical Identity Parameters of (-)-Diisopropyl-L-Malate

| Parameter | Value |

|---|---|

| Chemical Name | (-)-Diisopropyl-L-Malate |

| IUPAC Name | dipropan-2-yl (2S)-2-hydroxybutanedioate |

| CAS Number | 83541-68-8 |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol |

| MDL Number | MFCD00274300 |

| InChI Key | XYVHRFVONMVDGK-QMMMGPOBSA-N |

The molecular structure features a central chiral carbon atom (C-2) with an (S)-configuration, bearing a hydroxyl group [3]. The carbon backbone consists of four carbon atoms in a linear arrangement, with carboxyl groups at C-1 and C-4 positions, both esterified with isopropyl groups [1] [2]. This structure gives the compound its characteristic properties and reactivity patterns that distinguish it from other related malate derivatives [3].

Stereochemistry and Isomerism

(-)-Diisopropyl-L-Malate exhibits important stereochemical properties due to the presence of a stereogenic center at the C-2 position [3]. The compound specifically exists in the (S)-configuration at this carbon atom, which is indicated by the "L" designation in its name [1]. This stereochemistry is crucial for its chemical behavior and interactions with other chiral molecules [3].

The stereochemistry of (-)-Diisopropyl-L-Malate can be described using the Cahn-Ingold-Prelog priority rules, which assign the (S)-configuration to the chiral carbon [4]. In this system, the groups attached to the chiral carbon are assigned priorities based on atomic number, with the hydroxyl group, carboxyl group, methylene group, and hydrogen having decreasing priorities respectively [3] [4].

From an isomeric perspective, (-)-Diisopropyl-L-Malate has several possible isomers:

- Enantiomer: Diisopropyl (R)-(+)-malate, which is the mirror image of the (S)-isomer and has opposite optical rotation [4] [5].

- Diastereomers: Compounds with different configurations at other stereogenic centers if additional chiral centers were introduced [6].

- Constitutional isomers: Compounds with the same molecular formula but different connectivity, such as isomers where the hydroxyl group is positioned at different carbon atoms [3].

The stereochemistry of (-)-Diisopropyl-L-Malate is particularly important in reactions where stereoselectivity is desired, such as in asymmetric synthesis applications [7]. The specific three-dimensional arrangement of atoms around the chiral center influences how the molecule interacts with other chiral entities, including enzymes, catalysts, and other biological molecules [6] [8].

Chirality and Optical Properties

(-)-Diisopropyl-L-Malate is a chiral molecule due to the presence of a stereogenic center at the C-2 position, which makes it non-superimposable on its mirror image [3] [4]. This chirality is responsible for the compound's ability to rotate plane-polarized light, a phenomenon known as optical activity [9] [8].

The specific optical rotation of (-)-Diisopropyl-L-Malate is reported as [α]₂₀/D -13° (neat), where the negative sign indicates levorotatory behavior (rotation of plane-polarized light in the counterclockwise direction) [10] [3]. This optical rotation is a characteristic physical property that can be used to identify and assess the purity of the compound [8].

The optical activity of (-)-Diisopropyl-L-Malate arises from the asymmetric distribution of electrons around the chiral center, which causes different interactions with left and right circularly polarized light [9]. When plane-polarized light passes through a solution of (-)-Diisopropyl-L-Malate, the two circularly polarized components travel at slightly different speeds, resulting in a rotation of the plane of polarization [8].

Table 2: Optical Properties of (-)-Diisopropyl-L-Malate

| Property | Value | Conditions |

|---|---|---|

| Specific Rotation [α]₂₀/D | -13° | Neat sample |

| Optical Activity | Levorotatory | - |

| Refractive Index | n₂₀/D 1.43 | At 20°C |

The magnitude of optical rotation depends on several factors including concentration, temperature, wavelength of light, and the solvent used [9]. For (-)-Diisopropyl-L-Malate, the optical rotation is typically measured using the sodium D-line (589 nm) at 20°C [10] [3].

The chirality of (-)-Diisopropyl-L-Malate is essential for its applications in asymmetric synthesis and as a chiral building block in the synthesis of more complex molecules [3] [11]. The specific stereochemistry allows for selective interactions with other chiral molecules, making it valuable in stereoselective reactions and processes [8].

Structural Comparisons with Related Compounds

(-)-Diisopropyl-L-Malate belongs to a family of malate esters and shares structural similarities with several related compounds while maintaining distinct differences [3]. Comparing these structures provides insights into the relationship between molecular structure and properties [7].

One closely related compound is Diisopropyl (R)-(+)-malate, which is the enantiomer of (-)-Diisopropyl-L-Malate [5]. While these compounds share identical physical properties such as boiling point, density, and refractive index, they differ in their optical rotation, with the (R)-isomer exhibiting a positive rotation [5] [4].

Another structurally related compound is (+)-Diisopropyl L-tartrate (C₁₀H₁₈O₆), which contains an additional hydroxyl group compared to (-)-Diisopropyl-L-Malate [7]. This additional hydroxyl group increases the hydrophilicity and hydrogen bonding capacity of the tartrate derivative, affecting its solubility and reactivity patterns [7].

Table 3: Comparison of (-)-Diisopropyl-L-Malate with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Optical Rotation | Key Structural Difference |

|---|---|---|---|---|

| (-)-Diisopropyl-L-Malate | C₁₀H₁₈O₅ | 218.25 | [α]₂₀/D -13° | Reference structure |

| Diisopropyl (R)-(+)-malate | C₁₀H₁₈O₅ | 218.25 | [α]₂₀/D +13° | Opposite configuration at C-2 |

| (+)-Diisopropyl L-tartrate | C₁₀H₁₈O₆ | 234.25 | [α]₂₄/D +17° | Additional hydroxyl group |

| Dimethyl L-malate | C₆H₁₀O₅ | 162.14 | - | Methyl esters instead of isopropyl |

| Diethyl L-malate | C₈H₁₄O₅ | 190.20 | - | Ethyl esters instead of isopropyl |

Dialkyl malates with different ester groups, such as dimethyl L-malate and diethyl L-malate, differ from (-)-Diisopropyl-L-Malate in the alkyl portion of the ester groups [12]. These differences affect physical properties such as boiling point, viscosity, and solubility [12]. For instance, as the size of the alkyl group increases from methyl to isopropyl, there is a corresponding increase in boiling point and hydrophobicity [12] [13].

The structural variations among these related compounds significantly influence their chemical reactivity [12]. For example, the steric hindrance provided by the isopropyl groups in (-)-Diisopropyl-L-Malate affects the rate of hydrolysis compared to malate esters with less bulky groups [12]. Research has shown that diisopropyl malate derivatives are more resistant to hydrolysis compared to their dimethyl or diethyl counterparts [12].

Crystallographic Studies

Crystallographic studies of (-)-Diisopropyl-L-Malate provide valuable information about its three-dimensional structure and molecular packing in the solid state [14]. While comprehensive X-ray diffraction data specifically for (-)-Diisopropyl-L-Malate is limited in the literature, related studies offer insights into its likely crystalline properties [14].

The crystal structure of malate esters generally reveals important details about bond lengths, bond angles, and intermolecular interactions [14]. For chiral compounds like (-)-Diisopropyl-L-Malate, crystallographic analysis confirms the absolute configuration of the stereogenic center and provides information about the preferred conformation in the solid state [6].

In crystalline form, (-)-Diisopropyl-L-Malate likely exhibits specific packing arrangements influenced by hydrogen bonding through the hydroxyl group at the C-2 position [14]. These hydrogen bonding interactions, along with van der Waals forces between the isopropyl groups, determine the crystal lattice structure and stability [14].

The physical state of (-)-Diisopropyl-L-Malate at room temperature is reported to be a colorless liquid, which suggests that it has a low melting point [3] [15]. This is consistent with other dialkyl malates, which typically exist as liquids at ambient conditions due to the disruption of potential crystal packing by the bulky ester groups [12].

Table 4: Physical and Crystallographic Properties of (-)-Diisopropyl-L-Malate

| Property | Value | Reference |

|---|---|---|

| Physical State at 25°C | Colorless liquid | [3] [15] |

| Density | 1.055 g/mL at 25°C | [10] [16] |

| Boiling Point | 236-238°C | [17] [18] |

| Flash Point | >230°F (>110°C) | [16] |

| Crystal System | Not applicable (liquid at room temperature) | - |

While direct crystallographic data for (-)-Diisopropyl-L-Malate is not extensively documented, studies on related compounds suggest that if crystallized at low temperatures, it would likely form crystals with specific packing arrangements dictated by its molecular structure and intermolecular forces [14]. The hydroxyl group would play a key role in crystal formation through hydrogen bonding, while the isopropyl groups would influence the overall packing efficiency through steric effects [14].

Spectroscopic Characterization

Spectroscopic techniques provide essential information about the structure and purity of (-)-Diisopropyl-L-Malate [19] [20]. Various spectroscopic methods have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [19] [21].

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is particularly valuable for confirming the structure of (-)-Diisopropyl-L-Malate [19]. The ¹H NMR spectrum typically shows characteristic signals for the different proton environments in the molecule [19]:

- The methine proton at the chiral center (C-2) appears as a multiplet at approximately 4.5-4.6 ppm [19].

- The methylene protons adjacent to the chiral center show up as a doublet of doublets at around 2.7-2.9 ppm due to coupling with the chiral center proton [19].

- The isopropyl methine protons appear as septets at approximately 5.0-5.1 ppm [19].

- The methyl protons of the isopropyl groups show as doublets at around 1.2-1.3 ppm [19].

- The hydroxyl proton appears as a broad singlet, often at 3.5-4.0 ppm, though its position can vary depending on concentration and solvent [19].

The ¹³C NMR spectrum of (-)-Diisopropyl-L-Malate shows signals for the carbonyl carbons at approximately 170-175 ppm, the chiral carbon at around 67-70 ppm, the methylene carbon at 38-40 ppm, and the isopropyl carbons at 21-23 ppm (methyl) and 67-70 ppm (methine) [19] [20].

Infrared Spectroscopy

IR spectroscopy of (-)-Diisopropyl-L-Malate reveals characteristic absorption bands that correspond to its functional groups [20]:

- Strong carbonyl (C=O) stretching bands at approximately 1740 cm⁻¹ for the ester groups [20].

- O-H stretching band at around 3400-3500 cm⁻¹ from the hydroxyl group [20].

- C-H stretching bands at 2850-2950 cm⁻¹ from the alkyl groups [20].

- C-O stretching bands at 1050-1250 cm⁻¹ from the ester and alcohol functionalities [20].

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (-)-Diisopropyl-L-Malate [21]. The molecular ion peak appears at m/z 218, corresponding to the molecular weight of the compound [21]. Characteristic fragmentation patterns include the loss of isopropyl groups (m/z 175, 132) and decarboxylation products [21].

Table 5: Spectroscopic Data for (-)-Diisopropyl-L-Malate

| Spectroscopic Method | Key Features | Characteristic Signals/Bands |

|---|---|---|

| ¹H NMR | Chiral center proton | ~4.5-4.6 ppm (multiplet) |

| Methylene protons | ~2.7-2.9 ppm (doublet of doublets) | |

| Isopropyl methine | ~5.0-5.1 ppm (septet) | |

| Isopropyl methyl | ~1.2-1.3 ppm (doublet) | |

| Hydroxyl proton | ~3.5-4.0 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl carbons | ~170-175 ppm |

| Chiral carbon | ~67-70 ppm | |

| Methylene carbon | ~38-40 ppm | |

| Isopropyl carbons | ~21-23 ppm (methyl), ~67-70 ppm (methine) | |

| IR | C=O stretching | ~1740 cm⁻¹ |

| O-H stretching | ~3400-3500 cm⁻¹ | |

| C-H stretching | ~2850-2950 cm⁻¹ | |

| C-O stretching | ~1050-1250 cm⁻¹ | |

| Mass Spectrometry | Molecular ion | m/z 218 |

| Fragment ions | m/z 175, 132 (loss of isopropyl groups) |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Diisopropyl (S)-(-)-malate